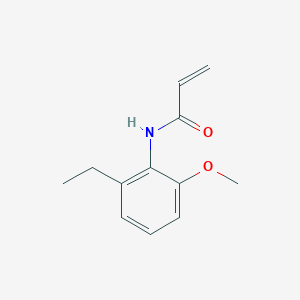

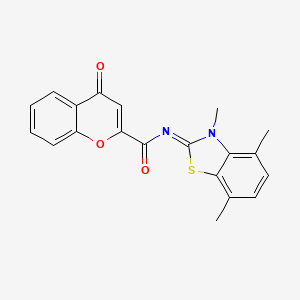

![molecular formula C18H22N8O3S B3008780 Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 696616-05-4](/img/structure/B3008780.png)

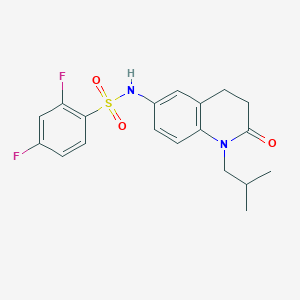

Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate" is a complex molecule that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and application of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of their ring(s). The compound likely contains multiple heterocyclic rings, including triazole and triazinone structures, and features functional groups such as sulfanyl, acetyl, and amino groups.

Synthesis Analysis

The synthesis of related heterocyclic systems can be complex, involving multiple steps and reagents. For instance, the synthesis of various pyrimidinones and pyridazinones involves the use of reagents like Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, which can be further modified to create amino-substituted compounds through catalytical transfer hydrogenation or treatment with hydrogen bromide in acetic acid . Similarly, the synthesis of triazolo[1,5-a]triazin-7-ones starts from 3-amino-5-sulfanyl-1,2,4-triazole and involves steps such as alkylation, reaction with chloroformate, and condensation with diethoxymethyl acetate, followed by oxidation to yield the final products .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed by spectroscopic methods and sometimes by X-ray crystallography. For example, the orientation around the double bond for a related compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was established by X-ray analysis . This suggests that similar analytical techniques would be used to determine the structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of heterocyclic compounds can vary widely depending on the desired product. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The reactivity of the amino group and other functional groups in the molecule would be key in further transformations and reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds typically have properties that are influenced by their functional groups and molecular structure. These properties can include solubility in various solvents, melting points, and stability under different conditions. The presence of amino groups, for example, could affect the compound's basicity and its ability to form salts with acids .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antimicrobial Activities

Research into thienopyrimidine derivatives highlighted pronounced antimicrobial activity. These compounds were synthesized through reactions involving heteroaromatic o-aminonitrile and various reagents to produce a range of derivatives. Some of these derivatives exhibited significant antimicrobial properties, underlining the potential of triazole and triazine derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antibacterial and Antifungal Properties

The creation of pyrazoline and pyrazole derivatives from α,β-unsaturated ketones has shown noteworthy antibacterial and antifungal activities. These findings suggest the utility of triazole derivatives in addressing resistant microbial strains, with some compounds displaying superior activity to ampicillin against certain bacteria and fungi (Hassan, 2013).

Heterocyclic System Synthesis

A novel synthesis method for 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine has been developed. This research contributes to the understanding of triazoles and related heterocycles, potentially opening new avenues for the synthesis of complex molecules for various applications (Labanauskas et al., 2004).

Pharmacophore Modeling for Antibacterial Activity

Studies on quinazolines bearing a sulfonamide moiety have led to the identification of compounds with promising antibacterial activity. Through pharmacophore modeling, these compounds have been found to effectively satisfy proposed pharmacophore geometry, indicating their potential in drug development (Ghorab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Propiedades

IUPAC Name |

methyl 2-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O3S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)30-10-13(27)21-12-9-7-6-8-11(12)14(28)29-3/h6-9H,4-5,10H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRGXZGIWYZLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

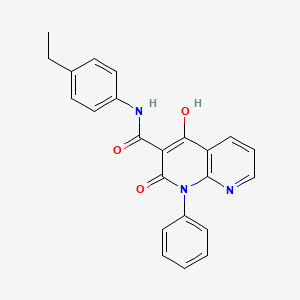

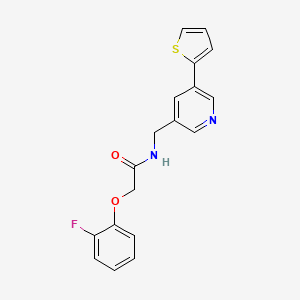

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)

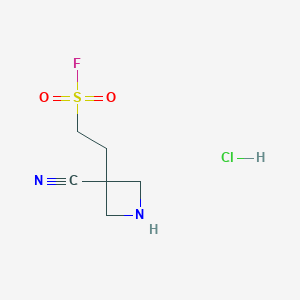

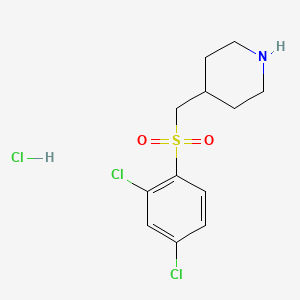

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)

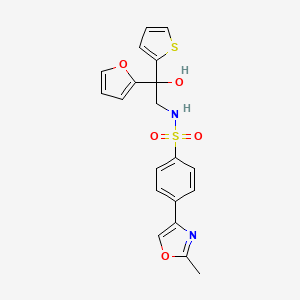

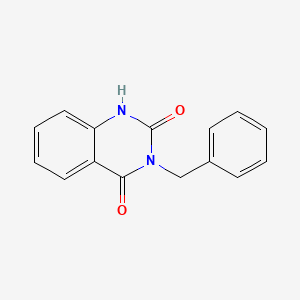

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)